2-(4-Ethoxyanilino)-N'-(1-(4-methylphenyl)ethylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethoxyanilino)-N’-(1-(4-methylphenyl)ethylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of an ethoxyaniline group and a methylphenyl group attached to an acetohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyanilino)-N’-(1-(4-methylphenyl)ethylidene)acetohydrazide typically involves the condensation of 2-(4-ethoxyanilino)acetohydrazide with 4-methylbenzaldehyde. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyanilino)-N’-(1-(4-methylphenyl)ethylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced hydrazides. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-(4-Ethoxyanilino)-N’-(1-(4-methylphenyl)ethylidene)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyanilino)-N’-(1-(4-methylphenyl)ethylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Ethoxyanilino)-1-(4-methoxyphenyl)-1-propanone
- 2-(4-Ethoxyanilino)-1-(2-thienyl)-1-propanone
- 2-(4-Ethoxyanilino)-1-(2-naphthyl)-1-propanone
Uniqueness
2-(4-Ethoxyanilino)-N’-(1-(4-methylphenyl)ethylidene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
CAS No. |
303083-13-8 |
---|---|
Molecular Formula |
C19H23N3O2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(4-ethoxyanilino)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C19H23N3O2/c1-4-24-18-11-9-17(10-12-18)20-13-19(23)22-21-15(3)16-7-5-14(2)6-8-16/h5-12,20H,4,13H2,1-3H3,(H,22,23)/b21-15+ |
InChI Key |
QBPKADCLNVEXON-RCCKNPSSSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NCC(=O)N/N=C(\C)/C2=CC=C(C=C2)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NN=C(C)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.